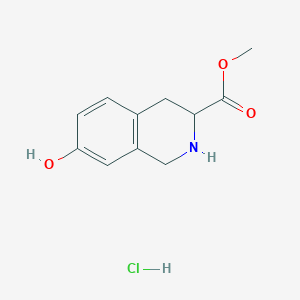

Methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Description

Methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chemical compound with the molecular formula C11H13NO3·HCl. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural products and therapeutic agents.

Properties

Molecular Formula |

C11H14ClNO3 |

|---|---|

Molecular Weight |

243.68 g/mol |

IUPAC Name |

methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H13NO3.ClH/c1-15-11(14)10-5-7-2-3-9(13)4-8(7)6-12-10;/h2-4,10,12-13H,5-6H2,1H3;1H |

InChI Key |

BPJQKEYAFMJRCT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC2=C(CN1)C=C(C=C2)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 7-Hydroxy-1,2,3,4-tetrahydroisoquinoline Core

The initial step often involves the preparation of 7-hydroxy-1,2,3,4-tetrahydroisoquinoline, which serves as a precursor for the methyl ester derivative.

- Nitration and Hydrolysis Route:

- Starting from tetrahydroquinoline derivatives, nitration predominantly occurs at the 7-position to yield 7-nitro derivatives with high regioselectivity and yields close to quantitative before recrystallization (~50% pure 7-isomer).

- Subsequent hydrolysis of the amino group under strong aqueous acid conditions (phosphoric, sulfuric, methanesulfonic, trifluoromethanesulfonic, or hydrobromic acids) at 140–180 °C (preferably around 165 °C) converts the nitro group to the 7-hydroxy group. This reaction can be performed at atmospheric pressure.

Formation of the Methyl Ester at the 3-Position

The carboxylate methyl ester at the 3-position is introduced through esterification or via intermediate acyl chloride formation followed by reaction with methanol or methylating agents.

Alkylation and Functional Group Transformations

The hydroxyl group at the 7-position can be alkylated using alkyl halides or tosylates under basic conditions (e.g., potassium carbonate in DMF) to introduce various substituents, enhancing compound diversity.

Reduction steps using lithium aluminum hydride (LiAlH₄) and chlorination with SOCl₂ are employed in intermediate stages to modify functional groups before final esterification.

Hydrochloride Salt Formation

- The final methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is converted into its hydrochloride salt by treatment with hydrogen chloride in isopropanol/formic acid mixtures, enhancing stability and solubility for isolation.

Detailed Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Nitration | Nitration of tetrahydroquinoline (literature methods) | 7-nitro-1,2,3,4-tetrahydroquinoline |

| 2 | Hydrolysis | Strong aqueous acid (H₃PO₄, H₂SO₄, etc.), 140–180 °C | 7-hydroxy-1,2,3,4-tetrahydroquinoline |

| 3 | Acyl chloride formation | SOCl₂ | 3-acyl chloride intermediate |

| 4 | Esterification | Methanol or methyl 2-amino-3-oxobutanoate hydrochloride, base (Et₃N) | Methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |

| 5 | Alkylation (optional) | Alkyl halides/tosylates, K₂CO₃, DMF | Alkylated derivatives |

| 6 | Hydrochloride salt formation | HCl in i-PrOH/HCO₂H | Methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride |

Research Findings and Notes

The nitration step is highly regioselective for the 7-position, which is critical for obtaining the desired hydroxyl substitution after hydrolysis.

Hydrolysis under strong acid conditions is efficient and can be conducted under atmospheric pressure, simplifying operational requirements.

The use of lithium aluminum hydride and thionyl chloride in intermediate steps allows precise functional group transformations necessary for the final ester formation.

Alkylation of the 7-hydroxy group provides a versatile platform for further derivatization, useful in medicinal chemistry applications.

The hydrochloride salt form improves the compound's handling and storage properties.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), as well as reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve the use of alkyl halides and nucleophiles under basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinoline derivatives, while reduction reactions may produce tetrahydroisoquinoline derivatives with varying degrees of saturation .

Scientific Research Applications

Methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating biochemical pathways involved in disease processes . The compound’s structure allows it to bind to active sites of enzymes and receptors, blocking their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the hydroxyl and carboxylate groups.

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: A closely related compound with similar synthetic routes and applications.

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with distinct biological activities and therapeutic potential.

Uniqueness

Methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is unique due to the presence of the hydroxyl group at the 7-position and the carboxylate ester at the 3-position. These functional groups confer specific chemical reactivity and biological activity, making it a valuable compound for research and development .

Q & A

Q. What are the established synthetic routes for Methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves:

- Pictet-Spengler Cyclization : Formation of the tetrahydroisoquinoline core via condensation of phenethylamine derivatives with carbonyl compounds (e.g., aldehydes) under acidic conditions .

- Esterification : Methanol and thionyl chloride (SOCl₂) are used to convert carboxylic acid intermediates to methyl esters. For example, refluxing with SOCl₂ in anhydrous methanol for 24 hours achieved 86% yield in a related dimethoxy analog .

- Hydrochloride Salt Formation : Treatment with HCl gas or concentrated HCl in a non-aqueous solvent.

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 7-hydroxy group) and stereochemistry. For example, aromatic protons in the 6.5–7.5 ppm range indicate hydroxyl substitution .

- X-Ray Crystallography : Programs like SHELXL and OLEX2 resolve absolute configurations, particularly for chiral centers (e.g., C3 in the tetrahydroisoquinoline core).

- HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., unreacted intermediates).

Q. Example Spectroscopic Data :

| Technique | Key Signals (Example) | Reference |

|---|---|---|

| ¹H NMR | δ 7.2 (d, J=8 Hz, H-8), δ 4.3 (m, H-3) | |

| ¹³C NMR | δ 172.5 (C=O), δ 55.2 (OCH₃) | |

| X-Ray | C3 (S)-configuration, torsion angle 12.5° |

Q. How are preliminary biological activities assessed for this compound?

- Receptor Binding Assays : Radioligand displacement studies (e.g., μ-opioid or adrenergic receptors) to measure IC₅₀ values.

- Enzyme Inhibition : Fluorometric assays for acetylcholinesterase or monoamine oxidase (MAO) inhibition, with comparisons to analogs (e.g., 5-chloro derivatives show MAO-B IC₅₀ ~50 nM ).

- Cellular Models : Neuroprotection assays in SH-SY5Y cells exposed to oxidative stress.

Q. How can reaction conditions be optimized to enhance enantiomeric purity?

- Chiral Catalysts : Use of (R)- or (S)-BINOL derivatives during cyclization to control stereochemistry at C3 .

- Kinetic Resolution : Enzymatic hydrolysis of racemic esters (e.g., lipases in biphasic systems).

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) to isolate >99% ee .

Case Study : Thionyl chloride-mediated esterification at 0°C reduced racemization vs. room temperature, preserving >95% ee .

Q. How do substituent variations (e.g., 7-hydroxy vs. 6-fluoro) impact biological activity?

Q. Substituent Comparison Table :

| Substituent | MAO-B IC₅₀ (nM) | LogP | Reference |

|---|---|---|---|

| 7-OH | 120 | 1.8 | |

| 6-F | 90 | 2.1 | |

| 5-Cl | 50 | 2.4 |

Q. How should researchers address contradictions in reported biological data?

- Assay Standardization : Validate protocols using positive controls (e.g., clorgyline for MAO-A).

- Metabolic Stability : Test compounds in hepatocyte models to account for degradation (e.g., CYP450-mediated oxidation of 7-hydroxy group) .

- Structural Confirmation : Re-analyze disputed compounds via X-ray to rule out isomer contamination .

Example : Discrepancies in neuroprotective EC₅₀ values (15–40 μM) were resolved by controlling cell passage number and ROS induction methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.